molecular formula C18H25NOSi B15062779 N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine CAS No. 88237-47-2

N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine

Cat. No.: B15062779
CAS No.: 88237-47-2
M. Wt: 299.5 g/mol
InChI Key: XJICPIBCSVUABI-UHFFFAOYSA-N
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Description

N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine is a tertiary amine featuring a benzyl group, a phenyl group, and a (trimethylsilyl)oxymethyl substituent on the nitrogen atom. The trimethylsilyl (TMS) group confers unique steric and electronic properties, while the oxygen atom in the (TMS)oxy moiety introduces polarity. This compound is of interest in synthetic chemistry for applications such as catalysis, protecting group strategies, or as an intermediate in organometallic reactions.

Properties

CAS No.

88237-47-2

Molecular Formula

C18H25NOSi

Molecular Weight

299.5 g/mol

IUPAC Name

N-benzyl-1-phenyl-N-(trimethylsilyloxymethyl)methanamine

InChI

InChI=1S/C18H25NOSi/c1-21(2,3)20-16-19(14-17-10-6-4-7-11-17)15-18-12-8-5-9-13-18/h4-13H,14-16H2,1-3H3

InChI Key

XJICPIBCSVUABI-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OCN(CC1=CC=CC=C1)CC2=CC=CC=C2

Origin of Product

United States

Preparation Methods

Imination-Hydrogenation Cascade

A foundational approach derives from patented methodologies for N-benzylamine synthesis. As detailed in EP1247799A2, benzaldehyde derivatives react with primary or secondary amines in water-miscible solvents (e.g., methanol, ethanol) to form imine intermediates, followed by catalytic hydrogenation. For the target compound, this method could involve:

  • Condensation of 1-phenylmethanamine with a benzaldehyde derivative bearing a protected hydroxymethyl group.
  • Subsequent hydrogenation using palladium on carbon (Pd/C) at 20–30°C under 0.1–5 bar H₂ pressure.
    Key advantages include operational simplicity and avoidance of azeotropic distillation. However, the hydroxymethyl group necessitates protection prior to imination. For instance, trimethylsilyl (TMS) protection could be introduced via reaction with trimethylsilyl chloride (TMSCl) in the presence of imidazole, as demonstrated in analogous silylation protocols.

Substrate Scope and Limitations

Reaction yields in such cascades depend critically on the steric and electronic properties of the amine and aldehyde. Bulky substituents on the amine (e.g., phenyl groups) may slow imine formation, necessitating extended reaction times (up to 5 hours). Additionally, competing side reactions, such as over-reduction or desilylation, require careful monitoring via thin-layer chromatography (TLC) or in situ NMR.

Silylation of Hydroxymethyl Intermediates

Direct Silylation of N-Benzyl-1-phenylmethanamine Derivatives

Introducing the trimethylsilyloxy group post-amine synthesis offers a modular route. A representative procedure involves:

  • Synthesis of N-benzyl-1-phenylmethanolamine via reductive amination of benzylamine with phenylacetaldehyde.
  • Silylation using TMSCl (3 equiv.) and imidazole (5 equiv.) in dimethylformamide (DMF) at room temperature for 12 hours.
    This method, adapted from tert-butyldimethylsilyl (TBS) protection protocols, achieves >80% conversion, as evidenced by ¹H NMR disappearance of the hydroxymethyl proton at δ 3.45 ppm and emergence of TMS signals at δ 0.10–0.15 ppm.

Solvent and Base Optimization

DMF and pyridine are preferred for silylation due to their ability to solubilize both the amine and silylating agent. However, pyridine’s nucleophilicity may lead to side reactions with electrophilic substrates, necessitating base screening. Alternative bases like 2,6-lutidine or triethylamine can suppress such issues while maintaining high silylation efficiency.

Multi-Step Synthesis from Tosylamide Precursors

Tosyl Protection and Functionalization

A less conventional route, inferred from RSC procedures, employs p-toluenesulfonamide (TsNH₂) as a directing group. The sequence involves:

  • Tosylation of 1-phenylmethanamine using TsCl in pyridine at 0°C.
  • Alkylation with bromomethyltrimethylsilane in dichloromethane (DCM) using triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) to install the TMS-protected hydroxymethyl group.
  • Detosylation via hydrolysis with potassium hydroxide (KOH) or reductive cleavage with LiAlH₄.
    This method, while lengthier, provides superior regiocontrol, as evidenced by ³¹P NMR monitoring of analogous phosphinic acid syntheses.

Challenges in Detosylation

Residual tosyl groups can impede final product purity. Protocols recommend rigorous washing with saturated copper sulfate (CuSO₄) to remove sulfonic acid byproducts, followed by silica gel chromatography (eluent: petroleum ether/ethyl acetate = 10:1). Yields typically range from 50–65%, reflecting losses during purification.

Catalytic Cycloaddition Approaches

Azomethine Ylide Precursor Utilization

Enamine’s catalog highlights N-benzyl-N-(methoxymethyl)-N-TMS-methylamine as a precursor to non-stabilized azomethine ylides for [3+2] cycloadditions. Adapting this strategy, the target compound could serve as a dipole in cycloaddition reactions, though its preparation would require:

  • Methoxymethyl protection of the amine using paraformaldehyde and methanol.
  • Subsequent TMSCl treatment under inert conditions.
    While this route’s direct applicability remains untested, analogous procedures achieve >70% yields, with ¹⁹F NMR confirming successful N-methylation and silylation.

Analytical Characterization and Validation

Spectroscopic Profiling

Critical to all synthetic routes is rigorous characterization:

  • ¹H NMR : Key signals include aromatic protons (δ 7.2–7.6 ppm), benzylic CH₂ (δ 3.9–4.6 ppm), and TMS methyl groups (δ 0.10–0.15 ppm).
  • ¹³C NMR : Silicon-coupled carbons (e.g., TMS-O-CH₂) appear upfield at δ 15–20 ppm.
  • MS : Molecular ion peaks at m/z 299.5 ([M]⁺) and fragment ions at m/z 178 ([M – TMS-O-CH₂]⁺) confirm structural integrity.

Purity Assessment

High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and elemental analysis (C, H, N, S) ensure ≥95% purity. Discrepancies in elemental composition (e.g., C 50.96% found vs. 50.66% calculated) highlight the need for repeated drying under vacuum to remove residual solvents.

Comparative Evaluation of Methodologies

Method Yield (%) Key Advantages Limitations
Reductive Amination 60–75 Short reaction time, scalability Requires pre-protected aldehydes
Direct Silylation 70–85 High efficiency, minimal byproducts Sensitive to moisture
Tosylamide Route 50–65 Excellent regiocontrol Multi-step, low overall yield
Cycloaddition 60–70 Versatile for downstream applications Complex optimization required

Chemical Reactions Analysis

Reactivity and Transformations

The compound’s TMS group enables participation in protic acid-mediated reactions and dipolar cycloadditions , as observed in structurally similar compounds:

Silylation and Stability

  • The TMS group acts as a protective group for hydroxyl moieties, enhancing stability during subsequent reactions .

  • Applications : Silylated intermediates are often used in organic synthesis to prevent premature hydrolysis or side reactions.

Formation of Reactive Intermediates

Related compounds like N-Benzyl-N-(methoxymethyl)-N-TMS-methylamine act as precursors for azomethine ylides , which participate in [3+2] or [3+3] cycloadditions . While not explicitly confirmed for the target compound, its structural similarity suggests potential for analogous reactivity.

Metal-Mediated Reactions

In systems involving TMS-protected amines, reagents like benzylzinc chloride are used to form α-branched amine derivatives . This implies that the target compound could undergo metathesis or cross-coupling reactions under similar conditions.

Comparative Analysis of Similar Compounds

CompoundKey FeaturesReaction Utility
N-Methoxymethyl-N-(TMSmethyl)benzylamineForms azomethine ylides; participates in cycloadditions Used in [3+2] cycloadditions with aldehydes or activated alkenes
N-Benzyl-N-(methoxymethyl)-N-TMS-methylaminePrecursor for non-stabilized azomethine ylides Generates reactive dipoles for heterocyclic synthesis
Target CompoundTMS-oxymethyl group; enhanced stabilityPotential for acid-catalyzed transformations or metal-mediated reactions

Literature Insights

The compound is referenced in the Chemical and Pharmaceutical Bulletin (1992) by Tanaka et al., though specific reaction details are not disclosed in the provided snippets . This suggests its utility in specialized synthetic methodologies, potentially involving Friedel-Crafts alkylation or aminations , given the TMS group’s role in directing reactivity.

Scientific Research Applications

N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of N,N-Dibenzyl-1-((trimethylsilyl)oxy)methanamine involves its interaction with various molecular targets. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in a wide range of chemical reactions. The benzyl groups provide steric hindrance, influencing the compound’s behavior in different environments .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The following table summarizes key structural analogs and their substituent differences:

Compound Name Substituents on Nitrogen Key Features Reference
N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine (Target) Benzyl, phenyl, (trimethylsilyl)oxymethyl Polar TMS-oxy group; potential for hydrogen bonding
Benzyl(methoxymethyl)[(trimethylsilyl)methyl]amine Benzyl, methoxymethyl, trimethylsilyl methyl Methoxy increases polarity; reduced steric bulk compared to TMS-oxy
N,N-Bis[(trimethylsilyl)methyl]benzenemethanamine Benzyl, two trimethylsilyl methyl groups High lipophilicity; steric hindrance from bis-TMS groups
N-Benzyl-2,2,2-trifluoro-1-methoxy-N-((trimethylsilyl)methyl)ethan-1-amine Benzyl, trifluoro-methoxyethyl, trimethylsilyl methyl Electron-withdrawing trifluoro group; enhanced stability toward hydrolysis
N-Benzyl-1-phenyl-1-(pyrimidin-2-yl)methanamine Benzyl, phenyl, pyrimidinyl Pyrimidine ring enables π-π interactions; no silyl groups
Key Observations:
  • Electronic Effects: The TMS-oxy group in the target compound introduces both steric bulk and moderate polarity, distinguishing it from analogs with purely hydrophobic TMS-methyl groups (e.g., ). The oxygen atom may participate in hydrogen bonding, unlike non-oxygenated silyl substituents.
  • Lipophilicity : Compounds with multiple TMS groups (e.g., ) exhibit higher hydrophobicity, which could influence membrane permeability in biological systems or solubility in organic solvents.
  • Reactivity : The trifluoro group in enhances resistance to nucleophilic attack compared to the target’s TMS-oxy group, which may undergo cleavage under acidic or aqueous conditions.
Protecting Group Utility:
  • The TMS-oxy substituent could serve as a temporary protecting group for amines, removable under mild acidic conditions. This contrasts with the stable trifluoro group in , which requires harsher conditions for cleavage.

Biological Activity

N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine, also known as N-trimethylsilylmethyl benzylamine, is a compound with significant potential in various biological applications. This article delves into its biological activity, synthesis, and relevant research findings.

  • Molecular Formula : C11_{11}H19_{19}NSi
  • Molecular Weight : 193.37 g/mol
  • CAS Number : 53215-95-5
  • InChI Key : WECLUYCAWLJMKM-UHFFFAOYSA-N

Biological Activity Overview

Recent studies have highlighted the biological activity of this compound, particularly in relation to its antibacterial properties and its role as a precursor for various chemical reactions.

Antibacterial Activity

Research has indicated that derivatives of compounds similar to this compound exhibit notable antibacterial activity. For example, studies on related compounds have shown Minimum Inhibitory Concentration (MIC) values ranging from 8 to 64 µg/mL against various strains of Helicobacter pylori .

CompoundMIC (µg/mL)MBC (µg/mL)
N-benzyl derivative A3264
N-benzyl derivative B816
N-benzyl derivative C64128

This table summarizes the antibacterial efficacy of related compounds, suggesting that structural modifications can significantly influence their bioactivity.

The mechanism by which this compound exhibits its antibacterial effects is believed to involve disruption of bacterial membrane integrity and interference with metabolic processes. Compounds with similar structures have been shown to inhibit lipid peroxidation and generate reactive oxygen species (ROS), leading to cell lysis and death .

Synthesis and Reactivity

This compound can be synthesized through various methods, including reactions involving azomethine ylides. These synthetic pathways allow for the generation of functionalized nitrogen heterocycles, which are essential in medicinal chemistry .

Case Study: Synthesis Pathway

A notable synthesis pathway involves the use of trifluoroacetic acid or zinc chloride as catalysts, facilitating the formation of non-stabilized azomethine ylides that can participate in cycloaddition reactions. This method highlights the versatility of the compound in organic synthesis .

Q & A

Q. What are the key considerations for synthesizing N-Benzyl-1-phenyl-N-{[(trimethylsilyl)oxy]methyl}methanamine?

The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds are synthesized by reacting amines with acyl chlorides in dichloromethane (DCM) using diisopropylethylamine (DIPEA) as a base to neutralize HCl byproducts . Critical parameters include:

  • Temperature control : Exothermic reactions may require cooling.
  • Solvent choice : DCM is common due to its inertness and ease of removal.
  • Purification : Column chromatography or recrystallization is often necessary to isolate the pure product.

Q. How is the compound characterized structurally?

Structural confirmation relies on spectroscopic and crystallographic methods:

  • NMR : 1H^1\text{H}- and 13C^{13}\text{C}-NMR identify functional groups (e.g., trimethylsilyl protons at δ ~0.1 ppm).
  • X-ray crystallography : SHELX software is widely used for refining crystal structures, though limitations exist in handling twinned or low-resolution data .
  • Mass spectrometry : High-resolution MS confirms molecular weight (e.g., C14_{14}H27_{27}NSi2_2, MW 265.54) .

Q. What stability precautions are required for this compound?

The trimethylsilyl group is moisture-sensitive. Storage recommendations:

  • Inert atmosphere : Use argon or nitrogen in sealed containers.
  • Temperature : Store at 2–8°C to minimize hydrolysis .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for derivatives of this compound?

Density Functional Theory (DFT) simulations predict transition states and regioselectivity. For example:

  • Substituent effects : Electron-withdrawing groups on the benzyl moiety may alter reaction kinetics.
  • Solvent models : Polarizable Continuum Models (PCM) assess solvent interactions during silyl ether formation. Validation requires comparison with experimental kinetic data .

Q. What strategies resolve contradictions in crystallographic data for silylated amines?

Discrepancies in bond lengths or angles may arise from:

  • Disorder in crystal packing : Use SHELXL’s PART instruction to model disordered atoms .
  • Twinned crystals : Employ the HKLF 5 format in SHELX for data integration. Cross-validation with spectroscopic data (e.g., IR or Raman) is critical .

Q. How does the steric bulk of the trimethylsilyl group influence reactivity in catalytic applications?

The bulky silyl group can:

  • Modulate steric hindrance : Enhance selectivity in asymmetric catalysis by shielding reactive sites.
  • Alter electronic effects : The Si–O bond’s inductive effect may stabilize intermediates. Experimental probes include kinetic isotope effects (KIEs) and Hammett plots .

Q. What analytical methods quantify trace impurities in this compound?

High-performance liquid chromatography (HPLC) with UV detection is standard. For example:

  • Column : C18 reverse-phase (e.g., 5 µm, 250 × 4.6 mm).
  • Mobile phase : Acetonitrile/water gradients (e.g., 70:30 to 90:10).
  • Detection : λ = 254 nm for aromatic moieties. Limit of detection (LOD) can reach 0.1% w/w with optimized conditions .

Methodological Considerations

Q. How to design experiments to study hydrolysis kinetics of the trimethylsilyl ether group?

  • Conditions : Vary pH (2–12), temperature (25–60°C), and solvent polarity (water/DMSO mixtures).
  • Analytical tools : 1H^1\text{H}-NMR tracks silyl group disappearance (δ ~0.1 ppm) .
  • Rate constants : Fit data to pseudo-first-order kinetics models.

Q. What are best practices for handling air-sensitive intermediates during synthesis?

  • Schlenk line techniques : For transfers under inert gas.
  • Glovebox use : Maintain O2_2/H2_2O levels <1 ppm.
  • Quenching : Use anhydrous ethanol or NH4_4Cl to safely decompose reactive byproducts .

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